molecular formula C19H24N4O2 B4999998 6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B4999998
M. Wt: 340.4 g/mol
InChI Key: RMKZGJOXFILQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as HPN-07, is a novel compound that has been synthesized and researched for its potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is not fully understood, but it is believed to involve several pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are believed to contribute to the development of neurodegenerative diseases. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it has been shown to be well-tolerated in animal studies. In addition, this compound has been shown to cross the blood-brain barrier, which is important for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research include further investigation of its mechanism of action, exploration of its potential applications in other neurological disorders, and investigation of its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves several steps, including the reaction of 4-hydroxy-1-piperidinecarboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the corresponding ester. The ester is then reacted with 3-(2-pyridinyl)propylamine to yield this compound.

Scientific Research Applications

6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been researched for its potential applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.

properties

IUPAC Name

6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-17-8-12-23(13-9-17)18-7-6-15(14-22-18)19(25)21-11-3-5-16-4-1-2-10-20-16/h1-2,4,6-7,10,14,17,24H,3,5,8-9,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZGJOXFILQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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